molecular formula C19H11ClO2 B14010506 3-Chloro-2-(naphthalen-1-yl)-4h-chromen-4-one CAS No. 13379-34-5

3-Chloro-2-(naphthalen-1-yl)-4h-chromen-4-one

Cat. No.: B14010506
CAS No.: 13379-34-5
M. Wt: 306.7 g/mol
InChI Key: CBQOWILPXMVKPF-UHFFFAOYSA-N
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Description

3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 1-naphthaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromenone core.

    Chlorination: Finally, the chromenone core is chlorinated at the 3-position using a chlorinating agent, such as thionyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Substituted chromenone derivatives with various functional groups.

Scientific Research Applications

3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(phenyl)-4H-chromen-4-one: Similar structure but with a phenyl group instead of a naphthyl group.

    2-(Naphthalen-1-yl)-4H-chromen-4-one: Lacks the chlorine atom at the 3-position.

    3-Bromo-2-(naphthalen-1-yl)-4H-chromen-4-one: Contains a bromine atom instead of chlorine.

Uniqueness

3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one is unique due to the presence of both a chlorine atom and a naphthyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

13379-34-5

Molecular Formula

C19H11ClO2

Molecular Weight

306.7 g/mol

IUPAC Name

3-chloro-2-naphthalen-1-ylchromen-4-one

InChI

InChI=1S/C19H11ClO2/c20-17-18(21)15-9-3-4-11-16(15)22-19(17)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H

InChI Key

CBQOWILPXMVKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C(=O)C4=CC=CC=C4O3)Cl

Origin of Product

United States

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